molecular formula C7H13NO3 B13069129 4-(Azetidin-3-yloxy)oxolan-3-ol

4-(Azetidin-3-yloxy)oxolan-3-ol

Cat. No.: B13069129
M. Wt: 159.18 g/mol
InChI Key: WWNHODRVJBBYRV-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxy)oxolan-3-ol is a heterocyclic compound that contains both azetidine and oxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yloxy)oxolan-3-ol typically involves the formation of the azetidine and oxolane rings followed by their coupling. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yloxy)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the azetidine or oxolane rings .

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxy)oxolan-3-ol involves its interaction with molecular targets through its azetidine and oxolane rings. These interactions can affect various biological pathways, potentially leading to therapeutic effects . The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules containing azetidine or oxolane rings, such as:

Uniqueness

4-(Azetidin-3-yloxy)oxolan-3-ol is unique due to the presence of both azetidine and oxolane rings in a single molecule. This dual-ring structure provides distinct chemical and biological properties that are not found in compounds with only one of these rings .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

4-(azetidin-3-yloxy)oxolan-3-ol

InChI

InChI=1S/C7H13NO3/c9-6-3-10-4-7(6)11-5-1-8-2-5/h5-9H,1-4H2

InChI Key

WWNHODRVJBBYRV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2COCC2O

Origin of Product

United States

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